

Application Notes and Protocols for LY2140023

Dosing in Rodent Models

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Compound of Interest

Compound Name: Pomaglumetad Methionil

Cat. No.: B3333296

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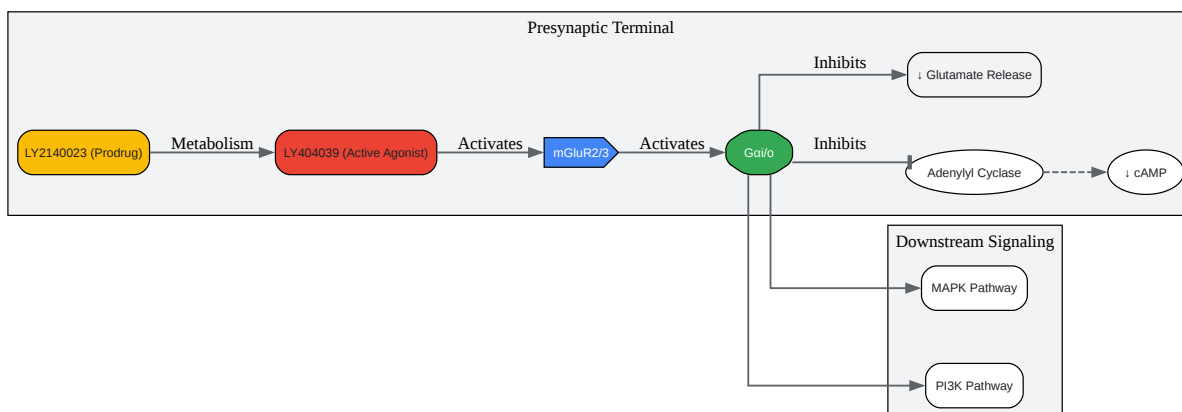
For Researchers, Scientists, and Drug Development Professionals

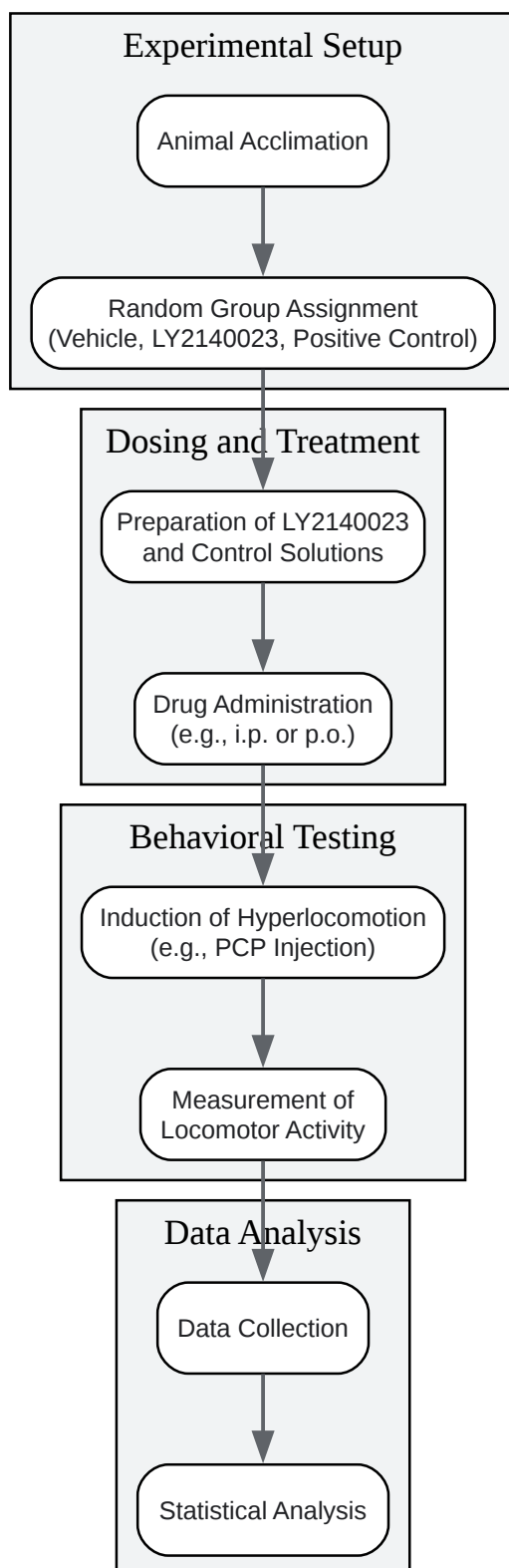
Introduction

LY2140023, also known as **pomaglumetad methionil**, is an orally active prodrug of the selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist LY404039.^{[1][2][3][4]} It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly schizophrenia.^{[2][4][5]} Activation of mGluR2/3 is believed to modulate glutamate transmission in brain regions implicated in the pathophysiology of these disorders, such as the prefrontal cortex, striatum, and hippocampus.^{[2][4]} These application notes provide a comprehensive overview of the dosing and administration of LY2140023 in various rodent models based on preclinical research.

Mechanism of Action: mGluR2/3 Signaling

LY2140023 is inactive itself but is metabolized to the active compound LY404039.^[6] LY404039 is a potent agonist of mGluR2 and mGluR3, which are G-protein coupled receptors. The primary signaling pathway involves coupling to Gai/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.^{[7][8][9]} ^[10] Additionally, activation of mGluR2/3 can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.^{[8][9]} Presynaptically, activation of these receptors generally leads to a reduction in glutamate release.^{[4][8]}





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